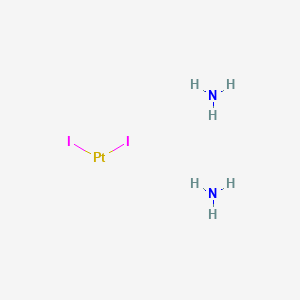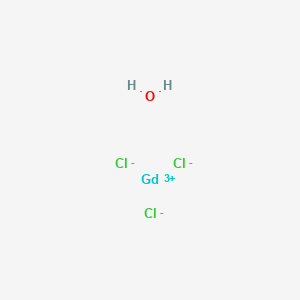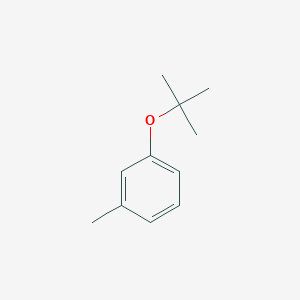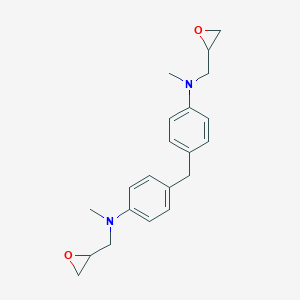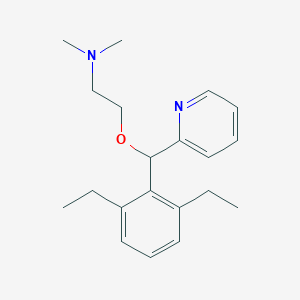
Pytamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pytamine is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Pytamine is a synthetic compound that was first synthesized in 2014 by a team of researchers at the University of California, San Diego. Since then, Pytamine has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1. Natural Antipsychotic Potential
- Oxytocin (Oxt) may act as a natural antipsychotic, as evidenced by research on oxytocin knockout mice. These studies suggest the absence of Oxt alters glutamatergic components, impacting sensorimotor gating deficits characteristic of several psychiatric and neurological disorders, including schizophrenia (Caldwell, Stephens, & Young, 2009).
2. Impact on Plant Drought Responses
- Exogenous application of spermidine, a polyamine, on white clover (Trifolium repens) showed significant alterations in polyamine and phytohormone content, suggesting a critical role in improving drought tolerance in plants. This is attributed to the alleviation of oxidative stress and maintenance of growth under drought stress (Li et al., 2016).
3. Gender-specific Effects in Animal Nutrition
- A study on broiler chickens revealed gender-specific effects of a phytogenic feed additive (PFA) on growth performance, carcass traits, and gastrointestinal attributes. This indicates that PFAs can have variable, partially gender-specific effects on nutrient digestion and gut morphology (Humer et al., 2015).
4. Broad Pharmacological Potential of Phytol
- Phytol, a derivative of pytochemicals, has shown potential in various pharmacological applications including antimicrobial, antitumor, anti-inflammatory, and neuroprotective activities. Phytol and its biometabolites like phytanic acid demonstrate a broad spectrum of activities, making it a candidate for new drug development (Islam et al., 2015).
5. Herbal Medicine Contamination Study
- A study determined the level of contaminants in Iranian herbal medicines, providing insights into the safety and quality of herbal products. This type of research is crucial for ensuring the safety and efficacy of herbal medicine (Ziarati, 2012).
6. Role of Polyamines in Clinical Medicine
- Research on polyamines has highlighted their potential role in treating human malignancies, hyperproliferative skin diseases, and even parasitic infections, demonstrating their importance in clinical medicine (Jänne, Hölttä, Kallio, & Käpyaho, 1983).
7. Polyamine Influence in Plant Stress Responses
- Polyamines are key in enhancing plants' tolerance to various abiotic stresses, including metal and metalloid toxicity. Their role in boosting plant growth, productivity, and stress tolerance has been increasingly recognized in plant biotechnology (Hasanuzzaman et al., 2019).
8. Antisecretory and Antiulcer Activity of Oxytocin
- Oxytocin demonstrated significant antisecretory and antiulcer activity in various experimental models, suggesting its potential therapeutic role in gastrointestinal disorders (Asad et al., 2001).
9. Polyamine Applications in Agriculture and Plant Biotechnology
- Polyamines like putrescine, spermidine, and spermine have been identified as plant growth regulators, with applications in agriculture and plant biotechnology. They are key modulators of plant growth and development, highlighting their potential in these fields (Tiburcio & Alcázar, 2018).
Propiedades
Número CAS |
15301-88-9 |
|---|---|
Nombre del producto |
Pytamine |
Fórmula molecular |
C20H28N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[(2,6-diethylphenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H28N2O/c1-5-16-10-9-11-17(6-2)19(16)20(23-15-14-22(3)4)18-12-7-8-13-21-18/h7-13,20H,5-6,14-15H2,1-4H3 |
Clave InChI |
NDOLHPQPHFXYLK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)C(C2=CC=CC=N2)OCCN(C)C |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)C(C2=CC=CC=N2)OCCN(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
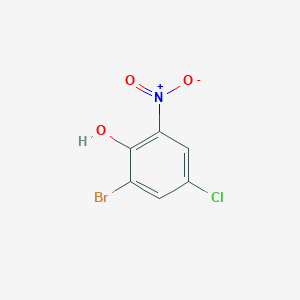

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
